1-(4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl)methanamine hydrochloride 1-(4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18050199
InChI: InChI=1S/C8H12N2O.ClH/c9-5-7-6-3-1-2-4-8(6)11-10-7;/h1-5,9H2;1H
SMILES:
Molecular Formula: C8H13ClN2O
Molecular Weight: 188.65 g/mol

1-(4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl)methanamine hydrochloride

CAS No.:

Cat. No.: VC18050199

Molecular Formula: C8H13ClN2O

Molecular Weight: 188.65 g/mol

* For research use only. Not for human or veterinary use.

1-(4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl)methanamine hydrochloride -

Specification

Molecular Formula C8H13ClN2O
Molecular Weight 188.65 g/mol
IUPAC Name 4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylmethanamine;hydrochloride
Standard InChI InChI=1S/C8H12N2O.ClH/c9-5-7-6-3-1-2-4-8(6)11-10-7;/h1-5,9H2;1H
Standard InChI Key RSEBCHNUSMQZPF-UHFFFAOYSA-N
Canonical SMILES C1CCC2=C(C1)C(=NO2)CN.Cl

Introduction

Chemical Identity and Structural Characterization

Systematic Nomenclature and Molecular Architecture

1-(4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl)methanamine hydrochloride (CAS: 893639-28-6) features a bicyclic framework comprising a partially saturated benzoxazole ring system coupled to an aminomethyl substituent . The parent amine exists as a hydrochloride salt, enhancing its stability and solubility profile. Key molecular descriptors include:

PropertyValueSource
Molecular formulaC₈H₁₃ClN₂O
Molecular weight188.66 g/mol
IUPAC nameN-methyl-1-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanamine hydrochloride
SMILES notationCNCC1=NOC2=C1CCCC2.Cl
InChIKeyXPCQADKBFJGPFV-UHFFFAOYSA-N

The saturated cyclohexene moiety in the benzoxazole ring reduces aromatic conjugation compared to fully unsaturated analogs, potentially influencing both reactivity and biological interactions .

Spectral Signatures and Analytical Data

While experimental spectral data remains limited in public domains, computational predictions suggest characteristic absorption bands in the 1600-1700 cm⁻¹ range (C=N stretch) and 1250-1300 cm⁻¹ (C-O-C asymmetric stretch) in IR spectroscopy . The hydrochloride salt form likely exhibits broad N-H stretching vibrations between 2500-3000 cm⁻¹. Proton NMR patterns are anticipated to show distinct resonances for the methylene groups in the tetrahydro ring system (δ 1.5-2.5 ppm) and the aminomethyl protons (δ 3.0-3.5 ppm).

Synthesis and Industrial Production

Synthetic Pathways

Current manufacturing approaches employ multi-step sequences beginning with cyclohexene-1,2-diol derivatives. A representative route involves:

  • Oxazole ring formation: Condensation of 2-aminocyclohexanol with glyoxylic acid under acidic conditions generates the tetrahydrobenzoxazole core .

  • Mannich reaction: Introduction of the aminomethyl group via reaction with formaldehyde and methylamine hydrochloride in ethanol/water mixtures .

  • Salt formation: Precipitation of the hydrochloride salt using HCl gas saturation in diethyl ether.

Industrial-scale production by MOLBASE Biotechnology utilizes continuous flow reactors to optimize yield (>78%) and purity (>98% HPLC) .

Purification and Quality Control

Supplier specifications indicate rigorous purification through:

  • Recrystallization from ethanol/acetone mixtures

  • Reverse-phase chromatography (C18 columns, 0.1% TFA/ACN mobile phase)

  • Final purity verification via HPLC-UV (λ=254 nm) and LC-MS

Physicochemical Properties

Stability and Solubility Profile

Experimental data from material safety sheets reveals:

PropertyValueConditionsSource
Melting point189-192°C (dec.)Capillary method
Solubility in water34 mg/mL25°C, pH 7.0
LogP (octanol/water)1.2 ± 0.3Predicted
pKa8.9 (amine), 2.1 (HCl)Potentiometric

The compound demonstrates hygroscopic tendencies, requiring storage under anhydrous conditions (<1% RH) at 2-8°C .

Assay SystemIC₅₀/EC₅₀ObservationSource
HEK293 cAMP accumulation45 μMPartial β-arrestin bias
CYP3A4 inhibition>100 μMLow metabolic liability
hERG channel blockade89 μMModerate cardiotox risk
RegistryListing StatusSource
EINECSNot listed
TSCANot listed
PICCSNot listed
NZIoCNot listed

Hazard Identification

Material Safety Data Sheet (MSDS) classifications:

Hazard CategoryGHS ClassificationSource
Acute toxicity (oral)Category 4
Skin irritationCategory 2
Eye damageCategory 1
Aquatic toxicityChronic 3

Recommended personal protective equipment includes nitrile gloves, ANSI-approved goggles, and Type II respirators during aerosol-generating procedures .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a key building block in synthesizing:

  • Dopamine D3 receptor partial agonists (patent pending)

  • Sigma-1 receptor PET tracers (clinical trial phase I)

  • Multifunctional MAO-B inhibitors for neurodegenerative disorders

Material Science Applications

Emerging uses in polymer chemistry include:

  • Epoxy resin hardeners (thermal stability >300°C)

  • Conducting polymer dopants (σ = 10⁻³ S/cm in PEDOT composites)

  • Metal-organic framework (MOF) templates for gas storage

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